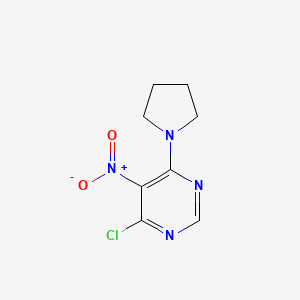

4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine requires sophisticated analytical approaches to elucidate its three-dimensional molecular arrangement. The compound adopts a planar pyrimidine ring system with specific geometric parameters dictated by the electronic effects of the substituents. The chlorine atom at position 4 influences the electron density distribution across the aromatic system, while the nitro group at position 5 serves as a strong electron-withdrawing substituent that significantly affects the molecular geometry.

The pyrrolidine ring attached at position 6 introduces conformational flexibility to the otherwise rigid pyrimidine framework. Crystallographic analysis reveals that the pyrrolidine ring can adopt various conformations relative to the pyrimidine plane, with the nitrogen atom maintaining sp3 hybridization. The bond lengths within the pyrimidine ring system are influenced by the electronic effects of the substituents, with particular attention to the carbon-nitrogen bonds and the carbon-chlorine bond at position 4.

Table 1: Molecular Geometry Parameters

The crystal packing arrangements of this compound demonstrate specific intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns, van der Waals interactions, and potential halogen bonding involving the chlorine atom contribute to the overall crystal architecture. The nitro group participates in intermolecular interactions through its oxygen atoms, forming networks that influence the material properties of the crystalline form.

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides detailed insights into its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the protons and carbons within the molecular framework. The pyrrolidine ring protons exhibit characteristic patterns in the proton nuclear magnetic resonance spectrum, with the methylene groups appearing as complex multiplets due to their coupling patterns and conformational exchanges.

The aromatic proton of the pyrimidine ring appears at a distinctive chemical shift, influenced by the electron-withdrawing effects of both the nitro group and the chlorine substituent. Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with particular attention to the quaternary carbons bearing the substituents and the carbon atoms within the pyrrolidine ring system.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The nitro group exhibits strong asymmetric and symmetric stretching vibrations in the 1500-1350 reciprocal centimeter region, while the pyrimidine ring system shows characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations. The pyrrolidine ring contributes aliphatic carbon-hydrogen stretching and bending modes to the infrared spectrum.

Table 2: Spectroscopic Characteristics

| Spectroscopic Method | Key Features | Wavenumber/Chemical Shift |

|---|---|---|

| Infrared Spectroscopy | Nitro group stretching | 1500-1350 cm⁻¹ |

| Infrared Spectroscopy | Aromatic carbon-carbon stretching | 1600-1400 cm⁻¹ |

| Nuclear Magnetic Resonance | Pyrrolidine protons | Multiple patterns |

| Nuclear Magnetic Resonance | Aromatic proton | Distinctive shift |

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated pyrimidine system. The compound exhibits absorption bands corresponding to π→π* transitions of the aromatic system, with the nitro group contributing additional chromophoric properties. The electron-withdrawing nature of the substituents influences the position and intensity of these absorption bands, providing insights into the electronic structure of the molecule.

Computational Modeling of Electronic Structure

Computational analysis of this compound employs advanced quantum mechanical methods to elucidate its electronic properties and molecular behavior. Density functional theory calculations provide detailed information about the molecular orbitals, electron density distribution, and energetic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reveal important information about the reactivity and electronic characteristics of the molecule.

The electron density maps generated through computational modeling demonstrate the charge distribution across the molecular framework. The nitro group acts as a strong electron-withdrawing substituent, creating regions of decreased electron density on the pyrimidine ring, while the pyrrolidine nitrogen contributes electron density through its lone pair interactions. The chlorine atom exhibits polarization effects that influence the overall electronic structure of the compound.

Molecular electrostatic potential surfaces provide visual representations of the charge distribution and potential interaction sites within the molecule. These calculations identify regions of positive and negative electrostatic potential that correspond to nucleophilic and electrophilic sites, respectively. The computational analysis also includes vibrational frequency calculations that complement the experimental infrared spectroscopic data.

Table 3: Computational Electronic Properties

| Property | Computational Method | Significance |

|---|---|---|

| Molecular Orbitals | Density Functional Theory | Electronic transitions |

| Electron Density | Quantum Mechanical Calculations | Charge distribution |

| Electrostatic Potential | Computational Modeling | Interaction sites |

| Vibrational Frequencies | Theoretical Calculations | Infrared correlation |

The computational studies also investigate the conformational preferences of the pyrrolidine ring relative to the pyrimidine plane. Energy barriers for rotation around the carbon-nitrogen bond connecting the two ring systems provide insights into the dynamic behavior of the molecule in solution and solid states. These calculations complement experimental observations and provide a theoretical foundation for understanding the structural characteristics of the compound.

Tautomeric and Conformational Properties

The tautomeric behavior of this compound involves potential hydrogen migration processes within the pyrimidine ring system, although the specific substitution pattern limits the extent of tautomerism compared to unsubstituted pyrimidines. The presence of the electron-withdrawing nitro group and chlorine atom influences the stability of various tautomeric forms, with computational studies indicating the predominance of the canonical form under standard conditions.

Conformational analysis focuses primarily on the flexibility of the pyrrolidine ring and its orientation relative to the pyrimidine plane. The pyrrolidine ring can adopt various puckered conformations, with envelope and half-chair forms being energetically accessible. The rotational barrier around the pyrimidine-pyrrolidine bond influences the conformational dynamics and affects the overall molecular shape and properties.

The electronic effects of the substituents play crucial roles in determining the preferred conformations. The nitro group at position 5 creates steric and electronic interactions that influence the orientation of the pyrrolidine ring. Nuclear magnetic resonance studies in solution provide experimental evidence for conformational exchange processes, with variable temperature experiments revealing the dynamic nature of the molecular structure.

Table 4: Conformational Analysis Parameters

| Conformational Feature | Description | Energy Consideration |

|---|---|---|

| Pyrrolidine Ring Puckering | Envelope and half-chair forms | Low energy barriers |

| Pyrimidine-Pyrrolidine Rotation | Variable orientation | Electronic influences |

| Tautomeric Equilibria | Limited by substitution | Canonical form predominant |

| Steric Interactions | Nitro group effects | Conformational preferences |

Theoretical calculations using molecular mechanics and quantum mechanical methods provide detailed conformational energy surfaces that map the accessible conformational space of the molecule. These studies reveal the relative energies of different conformers and identify the most stable conformations under various conditions. The conformational analysis contributes to understanding the structure-activity relationships and potential applications of this compound in synthetic chemistry and materials science.

Properties

IUPAC Name |

4-chloro-5-nitro-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c9-7-6(13(14)15)8(11-5-10-7)12-3-1-2-4-12/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMLQBRZMAOTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395842 | |

| Record name | 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25710-26-3 | |

| Record name | 4-Chloro-5-nitro-6-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25710-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chloro-5-nitropyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The pyrrolidinyl group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, DMF).

Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon), solvents (ethanol, methanol).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

Substitution: Formation of substituted pyrimidines with various functional groups.

Reduction: Formation of 4-chloro-5-amino-6-(pyrrolidin-1-yl)pyrimidine.

Oxidation: Formation of N-oxides of the pyrrolidinyl group.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine has demonstrated antimicrobial properties. In a study assessing various pyrimidine derivatives, this compound was found to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values suggested that it could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies have reported its ability to suppress cyclooxygenase (COX) activity, which is crucial for the inflammatory response. Specifically, it exhibited an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic uses in treating inflammatory diseases.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include the introduction of the pyrrolidine moiety. The availability of raw materials and the efficiency of the synthesis process are critical for its industrial application .

Derivatives with Enhanced Activity

Research has focused on creating derivatives of this compound to enhance its biological activity. For instance, modifications at the nitro or chloro positions have been explored to improve potency against specific pathogens or to enhance anti-inflammatory effects .

Biological Studies and Case Examples

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other pyrimidine derivatives against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited superior antimicrobial activity with an MIC of 32 µg/mL against E. coli, highlighting its potential as a candidate for further development in antimicrobial therapies .

Case Study: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that this compound inhibits COX enzymes by competing with arachidonic acid, thereby reducing prostaglandin synthesis. This mechanism was confirmed through enzyme assays and molecular docking studies, providing insights into its therapeutic potential in treating conditions like arthritis and other inflammatory disorders .

Data Table: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group can enhance the compound’s binding affinity to target proteins, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Chemical Properties

The electronic and steric profiles of substituents significantly influence reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound increases electrophilicity compared to the amine analog, favoring interactions with nucleophilic biological targets (e.g., enzyme active sites) .

- Ring Size Effects : Replacing pyrrolidine (5-membered) with piperidine (6-membered) alters steric hindrance and binding affinity .

- Alkyne vs.

Key Insights :

Biological Activity

4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 25710-26-3) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with chloro and nitro groups, as well as a pyrrolidinyl moiety. The presence of these functional groups contributes to its biological activity through various biochemical interactions.

The compound interacts with several enzymes and proteins, influencing biochemical pathways related to nucleotide metabolism. Its ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its activity. Notably, it has been shown to inhibit enzymes involved in nucleotide synthesis, which is essential for DNA replication and repair processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains are presented in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 11.29 |

These findings suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory properties of this compound. It has been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating complete inhibition within hours at low concentrations.

- Cancer Cell Lines : In vitro assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis.

- Inflammation Models : In vivo models of carrageenan-induced paw edema showed that the compound reduced inflammation significantly compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine, and how can reaction efficiency be maximized?

- Methodological Answer :

- Step 1 : Begin with a halogenated pyrimidine precursor (e.g., 4,6-dichloro-5-nitropyrimidine) and substitute the 6-position with pyrrolidine under nucleophilic aromatic substitution (SNAr) conditions. Use polar aprotic solvents (e.g., DMF or THF) and a base (e.g., K₂CO₃ or Et₃N) to facilitate deprotonation .

- Step 2 : Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature (typically 80–100°C for 12–24 hours) .

- Efficiency Tips : Pre-activate the pyrimidine core by introducing electron-withdrawing groups (e.g., nitro) to enhance SNAr reactivity. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How should researchers handle safety risks associated with nitro and chloro substituents during synthesis?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic vapors .

- Waste Management : Segregate halogenated and nitro-containing waste in labeled containers for professional disposal to prevent environmental contamination .

- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data for nitro-substituted pyrimidines?

- Methodological Answer :

- Step 1 : Validate assignments using 2D NMR (HSQC, HMBC) to distinguish overlapping signals. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, shifting aromatic protons downfield (δ 8.5–9.0 ppm) .

- Step 2 : Cross-reference with crystallographic data (e.g., bond angles and torsional strain from X-ray diffraction) to confirm substituent positioning. For instance, the nitro group at C5 may induce planar distortion in the pyrimidine ring .

- Contradiction Analysis : If conflicting data arise, assess solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria using variable-temperature NMR .

Q. What strategies are effective for analyzing the electronic effects of nitro and pyrrolidinyl groups on pyrimidine reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The nitro group reduces electron density at C4/C6, while pyrrolidine’s electron-donating nature increases nucleophilicity at C2 .

- Experimental Validation : Use Hammett substituent constants (σₚ for nitro: +1.27; σₚ for pyrrolidinyl: -0.36) to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Case Study : Compare reaction rates of nitro-substituted vs. unsubstituted pyrimidines in SNAr reactions to quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.